molecular formula C9H8ClN3 B12448188 8-Chloro-2-hydrazinylquinoline

8-Chloro-2-hydrazinylquinoline

Cat. No.: B12448188
M. Wt: 193.63 g/mol
InChI Key: ZKQMESPMTISMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, bioorganic, and industrial chemistry. The presence of a chlorine atom and a hydrazinyl group in the quinoline structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloro-2-hydrazinylquinoline can be synthesized through the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with a hydrazinyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-hydrazinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrazine Hydrate: Used for the initial synthesis of this compound.

    Aldehydes/Ketones: React with the hydrazinyl group to form hydrazones.

    Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

8-Chloro-2-hydrazinylquinoline has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2-hydrazinylquinoline involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2-hydrazinylquinoline is unique due to the specific positioning of the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrazones and chelate metal ions distinguishes it from other quinoline derivatives .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(8-chloroquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13)

InChI Key

ZKQMESPMTISMAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.